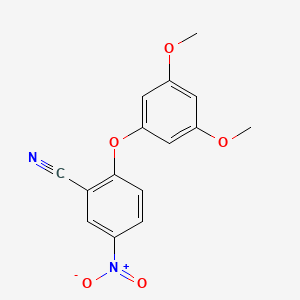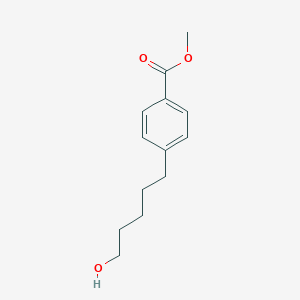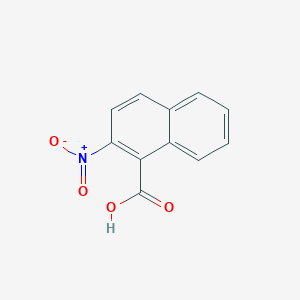
2-Nitronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7NO4. It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitronaphthalene-1-carboxylic acid can be synthesized through the nitration of naphthalene followed by carboxylation. One common method involves the nitration of naphthalene using a mixture of nitric acid and sulfuric acid to produce 2-nitronaphthalene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carefully monitored to prevent over-nitration, and the carboxylation step is optimized for maximum yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding carboxylate salts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Reduction: 2-Aminonaphthalene-1-carboxylic acid.
Oxidation: Carboxylate salts.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Nitronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-nitronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
2-Nitronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1-Nitronaphthalene: Isomer with the nitro group at a different position, leading to different reactivity and properties.
2-Methyl-1-nitronaphthalene: Contains a methyl group, affecting its chemical behavior and applications.
Uniqueness: 2-Nitronaphthalene-1-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
91059-58-4 |
|---|---|
Formule moléculaire |
C11H7NO4 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
2-nitronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15)16/h1-6H,(H,13,14) |
Clé InChI |
OKTCWIPWLOOKDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


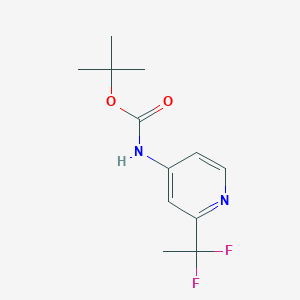
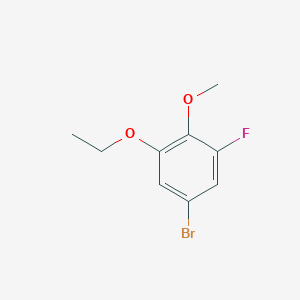
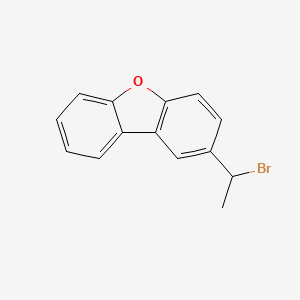
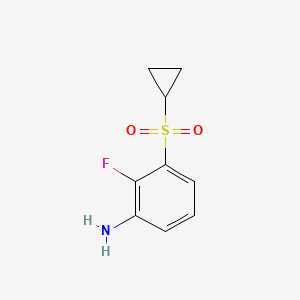
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
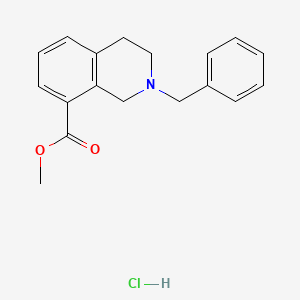
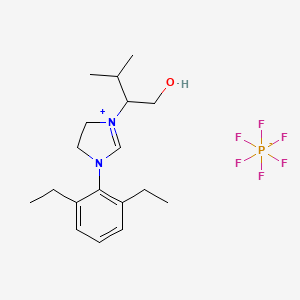
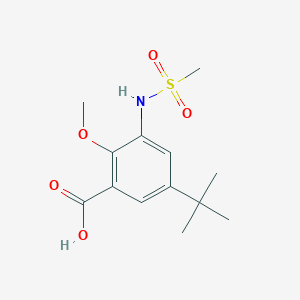
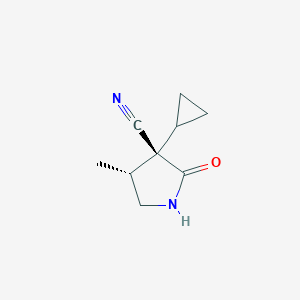
![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
